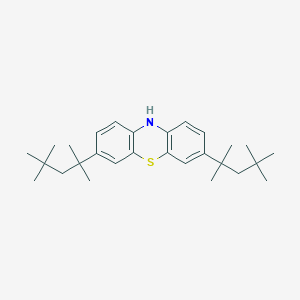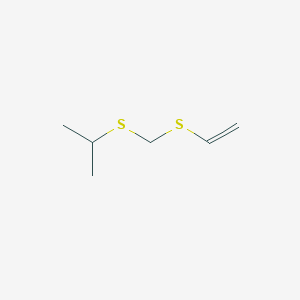
3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine
Übersicht
Beschreibung
3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine: is an organic compound belonging to the phenothiazine class. This compound is characterized by its bulky tert-octyl groups at the 3 and 7 positions of the phenothiazine core, which significantly influence its chemical properties and applications. Phenothiazines are known for their diverse applications in pharmaceuticals, dyes, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with phenothiazine as the core structure.
Alkylation Reaction: The introduction of the 1,1,3,3-tetramethylbutyl groups is achieved through an alkylation reaction. This involves the reaction of phenothiazine with 1,1,3,3-tetramethylbutyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to ensure complete substitution.
Industrial Production Methods:
In an industrial setting, the synthesis of 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine follows similar steps but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the phenothiazine core to its corresponding phenothiazine dihydro form. Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: The bulky tert-octyl groups can participate in electrophilic aromatic substitution reactions, although steric hindrance may limit the reactivity.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA, acetic acid as solvent.
Reduction: LiAlH₄, THF as solvent.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro-phenothiazine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a ligand in transition metal catalysis due to its unique steric and electronic properties.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: Phenothiazine derivatives are known for their antipsychotic and antiemetic properties. This specific compound is studied for its potential neuroprotective effects.
Biological Probes: Used in research to study cellular processes due to its fluorescent properties.
Industry:
Dyes and Pigments: Utilized in the production of dyes due to its stable chromophore.
Stabilizers: Acts as a stabilizer in polymer chemistry to prevent degradation.
Wirkmechanismus
The mechanism by which 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine exerts its effects is primarily through interaction with biological membranes and proteins. The bulky tert-octyl groups enhance lipophilicity, allowing the compound to integrate into lipid bilayers and affect membrane fluidity. This can influence various cellular processes, including signal transduction and ion transport.
Vergleich Mit ähnlichen Verbindungen
- 3,7-Di-tert-butyl-10H-phenothiazine
- 3,7-Di-tert-octyl-10H-phenothiazine
- 3,7-Di-tert-pentyl-10H-phenothiazine
Comparison:
- Steric Effects: The size of the alkyl groups significantly affects the compound’s reactivity and solubility. 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine, with its larger tert-octyl groups, exhibits greater steric hindrance compared to its tert-butyl and tert-pentyl analogs.
- Lipophilicity: The tert-octyl groups confer higher lipophilicity, enhancing membrane permeability and potentially increasing biological activity.
- Reactivity: The increased steric bulk can reduce the compound’s reactivity in electrophilic aromatic substitution reactions compared to smaller alkyl-substituted phenothiazines.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
3,7-bis(2,4,4-trimethylpentan-2-yl)-10H-phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NS/c1-25(2,3)17-27(7,8)19-11-13-21-23(15-19)30-24-16-20(12-14-22(24)29-21)28(9,10)18-26(4,5)6/h11-16,29H,17-18H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXJHQBFMJESBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)C(C)(C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147103 | |
| Record name | 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10538-33-7 | |
| Record name | 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10538-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















